molecular formula C23H36Cl2N8O2 B13743091 ethyl 4-[[2,4-diamino-6-[6-[2-chloroethyl(ethyl)amino]hexylamino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride CAS No. 19581-16-9

ethyl 4-[[2,4-diamino-6-[6-[2-chloroethyl(ethyl)amino]hexylamino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride

Cat. No.: B13743091
CAS No.: 19581-16-9
M. Wt: 527.5 g/mol
InChI Key: ASEFZQLXLXPSHD-UHFFFAOYSA-N
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Description

Ethyl 4-[[2,4-diamino-6-[6-[2-chloroethyl(ethyl)amino]hexylamino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride is a structurally complex organic compound with the molecular formula C20H30Cl2N8O2 and a molecular weight of 485.4 g/mol . It features a pyrimidine core substituted with diamino groups, a hexylamino chain containing a 2-chloroethyl(ethyl)amino moiety, and an ethyl benzoate group linked via a diazenyl (azo) bridge. The hydrochloride salt enhances its solubility and stability, making it suitable for research applications.

Properties

CAS No.

19581-16-9

Molecular Formula

C23H36Cl2N8O2

Molecular Weight

527.5 g/mol

IUPAC Name

ethyl 4-[[2,4-diamino-6-[6-[2-chloroethyl(ethyl)amino]hexylamino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride

InChI

InChI=1S/C23H35ClN8O2.ClH/c1-3-32(16-13-24)15-8-6-5-7-14-27-21-19(20(25)28-23(26)29-21)31-30-18-11-9-17(10-12-18)22(33)34-4-2;/h9-12H,3-8,13-16H2,1-2H3,(H5,25,26,27,28,29);1H

InChI Key

ASEFZQLXLXPSHD-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCCCCNC1=NC(=NC(=C1N=NC2=CC=C(C=C2)C(=O)OCC)N)N)CCCl.Cl

Origin of Product

United States

Preparation Methods

The synthesis of ethyl 4-[[2,4-diamino-6-[6-[2-chloroethyl(ethyl)amino]hexylamino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride involves several steps. The starting materials typically include 2,4-diaminopyrimidine, 2-chloroethylamine, and ethyl benzoate. The synthetic route involves the following steps:

    Formation of the pyrimidine core: The reaction between 2,4-diaminopyrimidine and 2-chloroethylamine forms the pyrimidine core with the desired substituents.

    Introduction of the hexylamino group: The hexylamino group is introduced through a nucleophilic substitution reaction.

    Diazotization and coupling: The diazotization of the pyrimidine derivative followed by coupling with ethyl benzoate forms the final product.

    Hydrochloride formation: The final product is treated with hydrochloric acid to form the hydrochloride salt.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Ethyl 4-[[2,4-diamino-6-[6-[2-chloroethyl(ethyl)amino]hexylamino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 4-[[2,4-diamino-6-[6-[2-chloroethyl(ethyl)amino]hexylamino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: The compound is explored for its potential use in drug development, particularly in the treatment of cancer and other diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 4-[[2,4-diamino-6-[6-[2-chloroethyl(ethyl)amino]hexylamino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in DNA replication, leading to the suppression of cancer cell growth .

Comparison with Similar Compounds

Ethyl 4-[[2,4-diamino-6-[3-[2-chloroethyl(ethyl)amino]propylamino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride

  • Structural Difference: This analog (CAS: 19565-14-1) replaces the hexylamino chain with a shorter propylamino chain .
  • Impact : The reduced chain length may decrease membrane permeability or alter binding kinetics with biological targets.
  • Applications: Both compounds are used in biochemical research, but the hexylamino variant’s extended chain could enhance hydrophobic interactions in enzyme binding pockets .

Pyridazinones containing (4-methoxyphenyl)piperazine

  • Structural Difference : These derivatives replace the diazenyl-benzoate group with a piperazine-methoxyphenyl system .

Azo-Linked Compounds

Ethyl 4-[(E)-{4-[bis(2-hydroxyethyl)amino]phenyl}diazenyl]benzoate

  • Structural Difference: This compound substitutes the pyrimidine-hexylamino chain with a bis(2-hydroxyethyl)amino-phenyl group .
  • Impact : The hydrophilic hydroxyethyl groups enhance water solubility but may reduce lipid bilayer penetration.

Chloroethylamine-Containing Analogs

2-Chloroethanesulfonyl chloride derivatives

  • Structural Difference: These compounds feature a sulfonyl chloride group instead of the chloroethylamino-hexyl chain .
  • Impact : Sulfonyl groups are strong electrophiles, enabling nucleophilic substitution reactions, while the target’s chloroethyl group may act as a leaving group in alkylation reactions.
  • Applications : Sulfonyl derivatives are used in polymer chemistry, whereas the target compound’s design suggests pharmaceutical relevance .

Research Implications and Uniqueness

The diazenyl bridge offers rigidity and conjugation, which may enhance binding specificity compared to flexible alkyl-linked compounds . Additionally, the hydrochloride salt improves bioavailability, a critical factor for in vivo studies compared to neutral analogs .

Contrasts with thiazolidine () or oxadiazolo () derivatives highlight its versatility: while those compounds prioritize heterocyclic diversity, the target’s pyrimidine-azo design balances stability and reactivity.

Biological Activity

Ethyl 4-[[2,4-diamino-6-[6-[2-chloroethyl(ethyl)amino]hexylamino]pyrimidin-5-yl]diazenyl]benzoate; hydrochloride, commonly referred to by its CAS number 19581-16-9, is a compound of significant interest due to its potential biological activities. This article delves into the biological activity associated with this compound, examining its mechanisms, effects on various biological systems, and relevant research findings.

Molecular Structure and Composition

  • Molecular Formula : C23H36Cl2N8O2
  • Molecular Weight : 527.49 g/mol
  • CAS Number : 19581-16-9

The compound features a complex structure that includes a benzoate moiety attached to a pyrimidine derivative, which is critical for its biological activity.

The biological activity of ethyl 4-[[2,4-diamino-6-[6-[2-chloroethyl(ethyl)amino]hexylamino]pyrimidin-5-yl]diazenyl]benzoate; hydrochloride appears to be influenced by its structural components. The presence of the chloroethyl group suggests potential interactions with nucleophiles in biological systems, which may lead to cytotoxic effects similar to those observed with other alkylating agents.

Cytotoxicity and Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that derivatives containing the chloroethyl group can induce apoptosis in cancer cells by forming DNA cross-links, leading to cell cycle arrest and subsequent cell death.

Table 1: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Reference
A549 (Lung Cancer)15.2
HeLa (Cervical Cancer)10.5
MCF-7 (Breast Cancer)12.8

Inflammatory Response

The compound's potential to induce inflammatory responses has been investigated in various models. Similar compounds have been shown to activate pathways associated with inflammation, which may contribute to their therapeutic effects in cancer treatment by modulating the tumor microenvironment.

Case Studies

  • Case Study on Skin Irritation :
    A study conducted on the dermal effects of related compounds demonstrated significant skin irritation and inflammatory responses in mouse models following exposure. Histopathological analysis revealed increased epidermal thickness and inflammation markers, suggesting a potential for localized toxicity .
  • Therapeutic Implications in Oncology :
    Clinical trials involving similar agents have highlighted their efficacy in treating specific types of cancers, particularly when combined with other chemotherapeutic agents. The synergistic effects observed suggest that ethyl 4-[[2,4-diamino-6-[6-[2-chloroethyl(ethyl)amino]hexylamino]pyrimidin-5-yl]diazenyl]benzoate; hydrochloride could play a role in combination therapies.

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